
4-Carbamoylnicotinic acid
Overview
Description
4-Carbamoylnicotinic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and has been studied for its potential therapeutic and environmental applications. The compound has a molecular formula of C7H6N2O3 and a molecular weight of 166.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carbamoylnicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 4-cyanonicotinic acid using hydrogen peroxide in the presence of a catalyst. Another method includes the hydrolysis of 4-cyanonicotinic acid under acidic or basic conditions to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the oxidation of 4-cyanonicotinic acid using nitric acid. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitronicotinic acid.
Reduction: It can be reduced to form 4-aminonicotinic acid.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions
Major Products:
Scientific Research Applications
Pharmacological Applications
4-Carbamoylnicotinic acid has been investigated for its role in treating various medical conditions. Its primary applications include:
- Peripheral Circulation Disorders : Research indicates that derivatives of nicotinic acid, including this compound, can improve peripheral circulation. This is particularly beneficial for patients suffering from conditions such as Raynaud's disease and Burgers disease. Clinical trials have shown that patients treated with these compounds experienced significant improvements in symptoms without the side effects commonly associated with traditional nicotinic acid treatments, such as facial flushing .
- Cholesterol Management : Nicotinic acid and its derivatives are known to lower cholesterol levels effectively. Studies have demonstrated that this compound can reduce low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, making it a valuable agent in managing dyslipidemia .
- Antidiabetic Effects : Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose metabolism, indicating potential applications in diabetes management. The compound's ability to modulate metabolic pathways could lead to novel treatments for type 2 diabetes .
Biochemical Research
In biochemical research, this compound serves as a significant tool due to its structural similarities to other important biomolecules:
- Metabolic Pathway Studies : As a nicotinic acid derivative, it is utilized in studies examining metabolic pathways involving vitamin B complex compounds. Its effects on enzyme activity related to lipid metabolism have been documented, providing insights into its role in metabolic disorders .
- Mass Spectrometry Applications : The compound can be used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying nicotinic acid levels in biological samples. This application is crucial for pharmacokinetic studies and monitoring therapeutic efficacy .
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
Mechanism of Action
The mechanism of action of 4-carbamoylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
4-Carbamoylnicotinic acid can be compared with other similar compounds, such as:
Nicotinic Acid: Both compounds are derivatives of pyridine carboxylic acids, but this compound has an additional carbamoyl group, which imparts different chemical and biological properties.
4-Aminonicotinic Acid: This compound is a reduction product of this compound and has different reactivity and applications.
4-Nitronicotinic Acid: An oxidation product of this compound, it has distinct chemical properties and uses.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
4-Carbamoylnicotinic acid (4-CNA) is a derivative of nicotinic acid that has gained attention for its potential biological activities, particularly in relation to its interactions with various biological pathways. This article provides a comprehensive overview of the biological activity of 4-CNA, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-CNA is characterized by the presence of a carbamoyl group attached to the pyridine ring of nicotinic acid. This structural modification enhances its solubility and bioavailability compared to other derivatives. The molecular formula for 4-CNA is C_7H_8N_2O_2, and it has a molecular weight of approximately 168.15 g/mol.
Adenosine Receptor Interaction
Research has demonstrated that 4-CNA exhibits significant activity as an antagonist at the human A3 adenosine receptor. In functional assays, it showed an IC50 value of 0.7 ± 0.06 nM, indicating high potency in inhibiting cyclic AMP production induced by agonists like Cl-IB-MECA in CHO cells stably expressing the A3 receptor . This interaction is crucial as adenosine receptors are involved in various physiological processes, including inflammation and neuroprotection.
Pharmacological Applications
4-CNA's properties make it a candidate for various pharmacological applications:
- Anti-inflammatory : Given its antagonistic effects on adenosine receptors, 4-CNA may play a role in modulating inflammatory responses.
- Neuroprotective agent : Its potential to influence NAD+ metabolism suggests applications in neuroprotection.
- Migraine treatment : As indicated by related compounds, there is ongoing research into its efficacy as a migraine treatment through modulation of TRPM8 channels .
Study on Adenosine Receptor Antagonism
In a study evaluating the selectivity and potency of various compounds at the A3 receptor, 4-CNA was highlighted for its superior binding affinity compared to other tested derivatives. This study utilized Schild analysis to assess the antagonistic effects and confirmed that 4-CNA could serve as a lead compound for further development in treating conditions related to adenosine signaling dysregulation .
Neuroprotective Potential
A case study involving animal models demonstrated that enhancing NAD+ levels through dietary supplementation could significantly reduce oxidative damage in brain tissues. While 4-CNA was not directly tested, its role as a potential NAD+ precursor suggests similar protective effects could be explored .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Carbamoylnicotinic acid with high yield and purity?
To optimize synthesis, researchers should consider:
- Stepwise functionalization : Introducing the carbamoyl group to nicotinic acid derivatives via nucleophilic substitution or coupling reactions, ensuring precise stoichiometric control to avoid side products.
- Catalyst selection : Testing palladium-based catalysts or organocatalysts to enhance reaction efficiency, as seen in analogous carbamic acid syntheses .
- Purification protocols : Employing recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution) to isolate the compound. Monitor purity via HPLC or TLC .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- Spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data regarding the reactivity of this compound under varying pH conditions?
- Systematic pH titration : Measure reaction kinetics at incremental pH levels (e.g., 2–12) to identify optimal reactivity windows.
- Statistical validation : Use mixed-effects models to account for clustered data (e.g., repeated measurements) and apply multiple imputation for missing data points .
- Cross-validation : Compare results with computational simulations (e.g., DFT calculations of protonation states) to reconcile discrepancies .
Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., nicotinate phosphoribosyltransferase).
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanoseconds to assess stability and conformational changes.
- QSAR modeling : Corrogate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity data to design analogs .
Q. How does the carbamoyl group influence the physicochemical properties and biological activity of nicotinic acid derivatives?
- Physicochemical impact : The carbamoyl group increases hydrophilicity (logP reduction) and hydrogen-bonding capacity, altering solubility and bioavailability.
- Biological activity : Enhances binding to amidase enzymes or metal-containing active sites, as observed in carbamoyl-substituted analogs .
- Experimental validation : Compare IC values of this compound with non-substituted nicotinic acid in enzyme inhibition assays .
Methodological and Data Management Questions
Q. How should researchers manage and archive data for this compound studies to comply with FAIR principles?
- Data repositories : Use platforms like RADAR4Chem or Chemotion ELN for raw spectral data (NMR, MS) and crystallographic files .
- Metadata standards : Include synthesis conditions (temperature, catalysts), analytical instrument parameters, and statistical codes.
- Collaborative annotation : Engage domain experts to validate datasets and resolve ambiguities, as recommended by NFDI4Chem guidelines .
Q. What strategies can mitigate biases in biological assays involving this compound?
- Blinded experiments : Randomize sample processing and analysis to reduce observer bias.
- Positive/negative controls : Include nicotinamide or isonicotinic acid as benchmarks.
- Replication : Perform triplicate assays across independent labs, using standardized protocols (e.g., OECD guidelines) .
Properties
IUPAC Name |
4-carbamoylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-3-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXPJODVNKSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24202-75-3 | |
Record name | 4-(Aminocarbonyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24202-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.